molecular formula C15H17NO2 B12626598 (S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester

(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester

Cat. No.: B12626598
M. Wt: 243.30 g/mol
InChI Key: YOQPDEDCVQCATH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester is a chiral compound with a unique structure that includes an amino group, a naphthyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthylamine and ethyl acrylate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of chiral catalysts or resolving agents is common to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(1-naphthyl)propionic acid ethyl ester: The enantiomer of the compound with different stereochemistry.

    3-Amino-3-(1-naphthyl)propionic acid: The non-esterified form of the compound.

    1-Naphthylamine derivatives: Compounds with similar naphthyl groups but different functional groups.

Uniqueness

(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester is unique due to its chiral nature and the presence of both amino and ester functional groups

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10,16H2,1H3/t14-/m0/s1

InChI Key

YOQPDEDCVQCATH-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.